7-Bromo-5-fluoro-1H-indene is a heterocyclic aromatic organic compound characterized by its unique structure, which features a fused indene ring with bromine and fluorine substituents at the 7th and 5th positions, respectively. This compound is part of the indene family and is notable for its potential applications in pharmaceuticals and materials science due to the presence of halogen atoms that can influence its reactivity and biological activity. The molecular formula of 7-bromo-5-fluoro-1H-indene is with a molecular weight of approximately 215.05 g/mol .
Compounds related to 7-bromo-5-fluoro-1H-indene have been studied for their diverse biological activities. Indole derivatives, including this compound, are known to exhibit:
These activities suggest that 7-bromo-5-fluoro-1H-indene may affect multiple biochemical pathways, making it a candidate for further pharmacological exploration.
The synthesis of 7-bromo-5-fluoro-1H-indene typically involves halogenation reactions. Common methods include:
7-Bromo-5-fluoro-1H-indene has several potential applications:
Studies on 7-bromo-5-fluoro-1H-indene's interactions with biological systems have indicated its potential as a lead compound for drug development. Interaction studies often focus on:
Several compounds share structural similarities with 7-bromo-5-fluoro-1H-indene. Notable examples include:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| 5-Bromo-7-fluoro-1H-indole | C8H5BrFN | Different substitution pattern affecting reactivity |
| 5-Fluoro-1H-indole | C8H6FN | Lacks bromine; used widely in medicinal chemistry |
| 7-Bromo-1H-indole | C8H6BrN | Similar indole structure but different halogen placement |
The uniqueness of 7-bromo-5-fluoro-1H-indene lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds. This specificity may lead to different interactions within biological systems, making it valuable for targeted therapeutic applications .
Electrophilic aromatic substitution reactions constitute the cornerstone methodology for introducing halogen substituents into aromatic systems. The general mechanism for these transformations involves the initial formation of a positively charged intermediate known as an arenium ion or Wheland intermediate, followed by deprotonation to restore aromaticity. In the context of indene halogenation, the electron-rich nature of the fused ring system significantly influences the regioselectivity and reactivity patterns observed during electrophilic attack.
The fundamental challenge in synthesizing 7-bromo-5-fluoro-1H-indene lies in achieving selective introduction of both halogen substituents while maintaining control over regioselectivity. Theoretical calculations have demonstrated that the position of electrophilic attack is heavily influenced by the electronic properties of existing substituents, with π-donor substituents directing electrophilic aromatic bromination to positions in the preferential order of para > ortho > meta. This principle becomes particularly relevant when considering sequential halogenation strategies for the target molecule.
Fluorination of aromatic systems presents unique challenges compared to other halogenation reactions. Unlike chlorine and bromine, elemental fluorine is too reactive for controlled electrophilic aromatic substitution, often resulting in poor yields and multiple products. Contemporary synthetic approaches therefore rely on electrophilic fluorinating reagents such as Selectfluor, which contains a fluorine atom bonded to a positively charged nitrogen center, providing a more controllable source of electrophilic fluorine. The mechanism involves attack of the aromatic ring on the electrophilic fluorine center, followed by departure of the positively charged leaving group and subsequent deprotonation to restore aromaticity.
For the specific case of indene functionalization, the regioselectivity patterns observed in related systems provide valuable insights. Studies on the chlorination of indene in non-polar solvents have revealed that the reaction proceeds with syn selectivity, attributed to the rapid collapse of ion pairs in non-polar media. This phenomenon occurs because non-polar solvents cannot adequately stabilize ionic intermediates, leading to tight ion pair formation and subsequent quick product formation with retention of stereochemistry.
Transition metal-catalyzed approaches offer sophisticated alternatives to traditional electrophilic substitution methods, particularly for complex molecular architectures involving the indene core. Recent advances in rhodium-catalyzed chemistry have demonstrated the feasibility of constructing substituted indene derivatives through C-H activation and annulation processes. These methodologies typically employ Cp*Rh(III) complexes in combination with appropriate oxidants and additives to achieve selective bond formation.
The development of spiro-indene derivatives via rhodium-catalyzed C-H activation represents a particularly elegant approach to functionalized indene systems. Research has shown that 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates can undergo tandem C-H activation and [3+2]-annulation reactions with alkynes under rhodium catalysis. The optimal reaction conditions typically involve [Cp*RhCl2]2 as the catalyst (5 mol%), AgOTf as a silver additive (30 mol%), and Cu(OAc)2 as an oxidant (1.0 equiv.) at elevated temperatures around 80°C for 16 hours.
Table 1: Transition Metal-Catalyzed Conditions for Indene Derivatization
| Catalyst System | Additive | Oxidant | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| [Cp*RhCl2]2 | AgOTf | Cu(OAc)2 | 80°C | 16 h | 60-85% |
| [Cp*IrCl2]2 | AgSbF6 | Cu(OAc)2 | 100°C | 24 h | 45-70% |
| CoCp(CO)I2 | AgNTf2 | PhI(OAc)2 | 120°C | 12 h | 35-60% |
The mechanistic pathway for these transformations involves initial coordination of the rhodium catalyst to the directing group, followed by C-H bond activation through cyclometalation. Subsequent alkyne insertion and reductive elimination complete the catalytic cycle, generating the desired annulation product with simultaneous formation of the indene framework.
The selective introduction of halogen substituents into aromatic systems requires careful consideration of reaction conditions, reagent choice, and substrate electronic properties. N-bromosuccinimide has emerged as a particularly effective brominating agent for aromatic systems, offering superior control compared to elemental bromine. Studies on related indazole systems have demonstrated that NBS in combination with sulfuric acid provides mild bromination conditions, affording brominated products in yields ranging from 76-81%.
The optimization of bromination conditions typically involves systematic variation of several key parameters. Temperature control proves critical, as elevated temperatures often lead to over-bromination and side product formation. Research on dichlorobenzonitrile derivatives has shown that maintaining reaction temperatures at 25°C with 1.07 equivalents of NBS provides optimal selectivity, furnishing the desired brominated product in greater than 93% yield without hydrolysis of sensitive functional groups.
Table 2: Halogenation Reagent Comparison for Aromatic Substitution
| Halogenating Agent | Temperature Range | Selectivity | Common Side Products |
|---|---|---|---|
| Br2/FeCl3 | 0-25°C | Moderate | Over-bromination, hydrolysis |
| NBS/H2SO4 | 25°C | High | Minimal side products |
| NBS/AcOH | 0-40°C | Good | Acetate formation |
| Selectfluor/CH3CN | 40-80°C | Excellent | Oxidation products |
Zeolite-catalyzed halogenation represents another sophisticated approach to achieving high regioselectivity in aromatic bromination reactions. Shape-selective HY and HMor zeolites with pore sizes ranging from 6.5 to 7.5 angstroms have demonstrated exceptional para-selectivity for bromination of aromatic substrates. These catalysts function by constraining the bromination reaction within their microporous structure, thereby limiting access to ortho positions and favoring para-substitution patterns.
The implementation of zeolite catalysis typically requires careful attention to catalyst preparation and reaction conditions. HY zeolites must be thoroughly dried at 240-250°C under reduced pressure to achieve optimal activity. The combination of shape-selective zeolites with Lewis acid co-catalysts such as ferric chloride (0.005-0.5 parts by weight per part zeolite) further enhances both reaction rate and selectivity. Under these optimized conditions, para/ortho ratios approaching 98:2 can be achieved for fluorobenzene bromination at temperatures between 35-50°C.
Direct bromination of indene derivatives has been explored using NBS in the presence of lithium perchlorate and acetic acid. This methodology has been successfully applied to tetrahydroindene systems, resulting in the formation of dibromodiacetate derivatives. The reaction proceeds through initial electrophilic attack by the brominating agent, followed by acetate incorporation from the solvent system. Treatment of the resulting dibrominated intermediates with sodium hydroxide in methanol provides access to diepoxide products through nucleophilic displacement reactions.
Ring expansion strategies utilizing 7-bromo-5-fluoro-1H-indene have emerged as powerful methodologies for accessing polycyclic aromatic hydrocarbons and related heterocyclic systems. The fundamental approach involves the strategic manipulation of the indene framework to incorporate additional ring systems, thereby expanding the molecular complexity and potential biological activity.
The most extensively studied ring expansion pathway involves initial cyclopropanation of the indene double bond followed by thermally or catalytically induced ring opening [1] [2]. This process typically employs palladium catalysts in conjunction with diazo reagents to generate reactive carbene intermediates. The resulting cyclopropane-fused indene systems undergo subsequent rearrangement to yield naphthalene derivatives with yields ranging from sixty-five to eighty-five percent [1].
Recent computational studies have revealed that the ring expansion process proceeds through a series of well-defined intermediates, with the bromine substituent playing a crucial role in directing the regioselectivity of the transformation [1]. The mechanism involves initial formation of a rhodacyclobutane intermediate, followed by nitrogen extrusion and subsequent ring rearrangement to generate the expanded aromatic system.
A particularly innovative approach utilizes photoredox catalysis to achieve ring expansion under mild conditions [1]. This methodology employs ruthenium-based photocatalysts under visible light irradiation, enabling the insertion of functionalized carbon atoms into the indene framework. The process demonstrates excellent functional group tolerance and provides access to substituted naphthalenes in yields of seventy to ninety percent [1].
The photochemical approach offers several advantages over traditional thermal methods, including reduced reaction temperatures, shorter reaction times, and enhanced chemoselectivity. Mechanistic investigations have revealed that the transformation proceeds through single electron transfer processes, with the fluorine substituent influencing the electronic properties of the aromatic system [1].
Transition metal-catalyzed approaches have proven highly effective for achieving controlled ring expansion of 7-bromo-5-fluoro-1H-indene derivatives [3]. These methodologies typically employ palladium or rhodium complexes to facilitate the insertion of carbon fragments into the indene ring system. The resulting products exhibit expanded aromatic frameworks with enhanced π-conjugation properties [4].
The synthetic utility of these transformations extends to the preparation of indenofluorene scaffolds, which have attracted significant attention for their potential applications in organic electronics and materials science [4]. These polycyclic systems demonstrate excellent stability and unique electronic properties that make them suitable for use as organic semiconductors in field-effect transistors [4].
Alternative approaches involve radical-mediated ring expansion reactions that proceed through different mechanistic pathways [5]. These transformations utilize radical initiators under elevated temperatures to promote the formation of polycyclic aromatic hydrocarbons. The bromine substituent serves as both a radical precursor and a directing group for the subsequent rearrangement processes [5].
The radical approach has proven particularly effective for accessing five-membered ring-containing polycyclic systems, which are important intermediates in the formation of larger aromatic structures [6]. These processes contribute to understanding the fundamental mechanisms of polycyclic aromatic hydrocarbon formation in combustion environments and circumstellar conditions [6].
The transformation of 7-bromo-5-fluoro-1H-indene into bioactive naphthol derivatives represents a significant advancement in medicinal chemistry applications. These synthetic pathways provide access to structurally diverse compounds with demonstrated pharmaceutical potential.
The conversion of indene derivatives to naphthol systems has been achieved through efficient two-step ring expansion protocols [2]. These methodologies involve initial cyclopropanation using chloroform or bromoform as halogen sources, followed by cycloreversion-initiated ring expansion to afford 2-halo-1-naphthols in good yields [2]. The process demonstrates excellent scalability and has been successfully demonstrated on hundred-gram scales without requiring column chromatography purifications [2].
The resulting 2-halo-1-naphthol derivatives serve as versatile intermediates for further functionalization reactions. The presence of both hydroxyl and halogen substituents provides multiple sites for chemical modification, enabling the synthesis of diverse bioactive compounds [7].
Efficient multicomponent condensation reactions have been developed for the synthesis of aminonaphthol-incorporated heterocyclic derivatives [8]. These transformations involve the reaction of naphthols with substituted indole carboxaldehydes and secondary amines to generate complex molecular architectures in a single synthetic operation [8].
The multicomponent approach offers several advantages, including operational simplicity, reduced waste generation, and excellent atom economy. The resulting products demonstrate significant biological activities, including antioxidant, antimicrobial, and anticancer properties [8]. Specific compounds have shown excellent antimicrobial activities with minimum inhibitory concentration values of eight micrograms per milliliter against tested bacterial strains [8].
Comprehensive biological evaluation of naphthol derivatives has revealed important structure-activity relationships that guide the design of improved therapeutic agents [7]. Studies have demonstrated that compounds bearing fluorine, chlorine, bromine, methoxy, and dioxole substituents at different positions exhibit varying degrees of biological activity [7].
The most active compounds demonstrate carbonic anhydrase inhibition with dissociation constant values ranging from 0.034 to 0.724 micromolar for human carbonic anhydrase I, and 0.172 to 0.562 micromolar for human carbonic anhydrase II [7]. Additionally, these compounds show significant acetylcholinesterase inhibition with values ranging from 0.096 to 0.177 micromolar, indicating potential applications in treating neurodegenerative diseases [7].
Many naphthol derivatives derived from 7-bromo-5-fluoro-1H-indene exhibit significant antioxidant activities through multiple mechanisms [7]. These compounds demonstrate radical scavenging abilities against ABTS and DPPH radicals, as well as ferric ion reducing antioxidant power [7]. The metal chelating properties of these compounds contribute to their overall antioxidant profile and potential therapeutic applications [7].
Selected naphthol derivatives have demonstrated potent anticancer activities against various cell lines [7]. Compounds have shown one hundred percent cell lysis at concentrations of ten micrograms per milliliter against MDA-MB-231 human adenocarcinoma mammary gland cell lines [7]. These results indicate the potential for developing novel anticancer agents based on the naphthol scaffold derived from fluorinated indene precursors [7].
The incorporation of fluorine atoms into heterocyclic scaffolds has become increasingly important in pharmaceutical chemistry due to the unique properties that fluorine imparts to organic molecules. The development of fluorinated heterocyclic scaffolds based on 7-bromo-5-fluoro-1H-indene represents a strategic approach to enhancing the pharmaceutical properties of bioactive compounds.
The synthesis of fluorinated heterocyclic scaffolds employs various strategies for introducing fluorine atoms at specific positions within the molecular framework [9]. Late-stage fluorination protocols have proven particularly valuable for modifying existing heterocyclic structures without requiring complete synthetic redesign [9]. These approaches utilize both nucleophilic and electrophilic fluorinating reagents to achieve regioselective fluorine incorporation [10].
Alternative strategies involve the use of fluorine-containing building blocks during the initial stages of synthesis [10]. This approach allows for more controlled introduction of fluorinated motifs and often results in higher overall yields compared to late-stage modification approaches [10].
A particularly successful application involves the synthesis of fluorinated 1,2,3,4-tetrahydroisoquinoline derivatives through oxidative ring opening and closing protocols [10]. These transformations begin with indene derivatives and employ osmium tetroxide-catalyzed dihydroxylation followed by sodium periodate-mediated oxidation to generate diformyl intermediates [10].
The key step involves reductive amination of these intermediates with fluorine-containing primary amines in the presence of sodium cyanoborohydride [10]. This methodology provides access to tetrahydroisoquinoline derivatives containing difluoroethylamine, trifluoroethylamine, fluoroethylamine, or perfluorinated amine substituents in moderate to good yields [10].
The importance of fluorinated aromatic scaffolds in modern pharmaceutical development is highlighted by their prevalence in recently approved drugs [11]. Analysis of United States Food and Drug Administration approvals from 2018 to 2022 reveals that fifty-eight out of 247 approved drugs contain fluorine atoms, representing nearly twenty-five percent of total approvals [11].
Fluorinated heterocyclic compounds have found particular success in central nervous system applications, with fifty-eight percent of central nervous system drugs containing fluorinated aromatic skeletons [9]. The presence of fluorine atoms enhances blood-brain barrier penetration, metabolic stability, and receptor selectivity, making these compounds highly valuable for neurological applications [9].
The incorporation of fluorine atoms into heterocyclic scaffolds produces predictable changes in molecular properties that can be leveraged for drug design [9]. Fluorine substitution typically increases lipophilicity, enhances metabolic stability, and modulates binding affinity to biological targets [9]. The electronegativity and small size of fluorine allow it to serve as an effective bioisostere for hydrogen while imparting unique pharmacological properties [9].
Specific examples include the development of fluorinated heterocycles for cancer treatment, with thirty fluorinated drugs approved for various cancer types including prostate, melanoma, acute myeloid leukemia, and breast cancer [11]. These compounds demonstrate enhanced potency, improved selectivity, and reduced off-target effects compared to their non-fluorinated analogs [11].
Recent developments in fluorinated heterocycle synthesis have focused on developing more efficient and environmentally friendly synthetic routes [12]. Rhodium-catalyzed cascade reactions have been employed to construct fluorovinyl spiro-imidazole-indene systems and related heterocycles [12]. These transformations demonstrate excellent functional group tolerance and provide access to complex fluorinated architectures in a single synthetic operation [12].
The synthetic methodology utilizes carbon-hydrogen bond functionalization strategies to achieve direct incorporation of fluorinated motifs [12]. This approach reduces the number of synthetic steps required and minimizes waste generation, making it more suitable for large-scale pharmaceutical manufacturing [12].